molecular formula C16H24O2 B189019 2-(3,5-Di-tert-butylphenyl)acetic acid CAS No. 42288-54-0

2-(3,5-Di-tert-butylphenyl)acetic acid

Cat. No. B189019
CAS RN: 42288-54-0
M. Wt: 248.36 g/mol
InChI Key: VOMXJSLQKJJZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3,5-Di-tert-butylphenyl)acetic acid” is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(3,5-Di-tert-butylphenyl)acetic acid” consists of a carboxylic acid group attached to a phenyl ring, which is further substituted with two tert-butyl groups .

Scientific Research Applications

  • Capillary Gas-Chromatographic Profiling : A study developed a capillary gas-chromatographic profiling method for determining the tert-butyldimethylsilyl derivatives of various acids, including 3,4-dihydroxyphenylacetic acid, which is structurally related to 2-(3,5-Di-tert-butylphenyl)acetic acid. This method is useful for diagnosing and monitoring patients with functional tumors and inborn errors of metabolism characterized by organic aciduria (Muskiet et al., 1981).

  • Synthesis and Characterization : Another study focused on the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a compound related to 2-(3,5-Di-tert-butylphenyl)acetic acid, through a series of chemical reactions, demonstrating the potential for synthetic applications of similar compounds (Lai Yi, 2003).

  • Cyclodimerization Reactions : A study conducted a cyclodimerization reaction of (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid, which is closely related to the chemical structure . This research provided insights into the chemical behavior and potential applications of such compounds in synthesis and industrial processes (Nesvadba et al., 2001).

  • Complex Formation in Organic Solvents : A study explored the complex formation of tetra(3,5-di-tert-butylphenyl)porphine with copper(II) and zinc(II) acetates in organic solvents. The study highlighted the impact of sterically hindered groups on the rate of complex formation, offering insights into the potential use of similar compounds in coordination chemistry (Berezin et al., 2009).

  • Anionic Condensations in Weak Bases : Another research investigated the anionic condensations of 3,5-di-tert-butyl-4(2)-hydroxybenzaldehydes in the presence of weak bases. The study provided valuable data on the reactivity of similar compounds under specific conditions, which can be crucial for various chemical syntheses (Vol’eva et al., 2008).

Future Directions

The future directions for “2-(3,5-Di-tert-butylphenyl)acetic acid” are not specified in the search results. As a research chemical, its future applications would depend on the outcomes of ongoing studies .

properties

IUPAC Name

2-(3,5-ditert-butylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-15(2,3)12-7-11(9-14(17)18)8-13(10-12)16(4,5)6/h7-8,10H,9H2,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMXJSLQKJJZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CC(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429104
Record name 2-(3,5-ditert-butylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Di-tert-butylphenyl)acetic acid

CAS RN

42288-54-0
Record name 3,5-Bis(1,1-dimethylethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42288-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-ditert-butylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Di-tert-butylphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3,5-Di-tert-butylphenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3,5-Di-tert-butylphenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3,5-Di-tert-butylphenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3,5-Di-tert-butylphenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3,5-Di-tert-butylphenyl)acetic acid

Citations

For This Compound
2
Citations
FY Dou, SM Harvey, KG Mason, MK Homer… - The Journal of …, 2023 - pubs.aip.org
Semiconductor quantum dots (QDs) are efficient organic photoredox catalysts due to their high extinction coefficients and easily tunable band edge potentials. Despite the majority of the …
Number of citations: 1 pubs.aip.org
TB Petersen - 2008 - search.proquest.com
With no known cure for HIV/AIDS to date, the anti-HIV activity of the michellamines, isolated from Cameroonian liana ancistrocladus korupensis, have attracted attention. Hepatotoxic …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.